4-Cyclopropoxy-2-(methylthio)-3-nitropyridine
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Overview
Description
4-Cyclopropoxy-2-(methylthio)-3-nitropyridine is an organic compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(methylthio)-3-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and methylthio groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(methylthio)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in a polar aprotic solvent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Sodium hydride, polar aprotic solvents
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-Cyclopropoxy-2-(methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: It may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(methylthio)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups can modulate the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-(methylthio)nicotinamide
- 4-Cyclopropoxy-2-(methylthio)nicotinic acid
- 4-Cyclopropoxy-2-isopropoxy-3-(methylthio)pyridine
Uniqueness
4-Cyclopropoxy-2-(methylthio)-3-nitropyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclopropoxy and methylthio groups further enhances its versatility and applicability in various research and industrial contexts.
Properties
Molecular Formula |
C9H10N2O3S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O3S/c1-15-9-8(11(12)13)7(4-5-10-9)14-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
UZLVIOBHTPQJFI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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